molecular formula C10H12N2OS B1521521 1-(6-amino-3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethan-1-one CAS No. 1182966-52-4

1-(6-amino-3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethan-1-one

Cat. No.: B1521521
CAS No.: 1182966-52-4
M. Wt: 208.28 g/mol
InChI Key: LCVSBRNKUCYBFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-amino-3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethan-1-one is a heterocyclic compound that features a benzothiazine core

Preparation Methods

The synthesis of 1-(6-amino-3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α-haloketones, followed by cyclization to form the benzothiazine ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pH, as well as the use of catalysts to enhance the reaction rate .

Chemical Reactions Analysis

1-(6-amino-3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(6-amino-3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-amino-3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

1-(6-amino-3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethan-1-one can be compared to other benzothiazine derivatives, such as:

Properties

IUPAC Name

1-(6-amino-2,3-dihydro-1,4-benzothiazin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c1-7(13)12-4-5-14-10-3-2-8(11)6-9(10)12/h2-3,6H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVSBRNKUCYBFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCSC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(6-amino-3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(6-amino-3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethan-1-one
Reactant of Route 3
1-(6-amino-3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethan-1-one
Reactant of Route 4
1-(6-amino-3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethan-1-one
Reactant of Route 5
1-(6-amino-3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethan-1-one
Reactant of Route 6
Reactant of Route 6
1-(6-amino-3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.